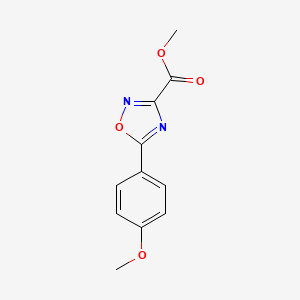

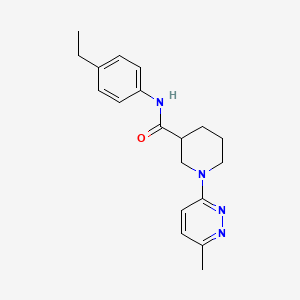

Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate involves several chemical reactions, starting from basic organic compounds to the final oxadiazole derivative. Key steps often include the esterification of acids, cyclization reactions to form the oxadiazole ring, and substitutions at various positions to introduce the methoxyphenyl group. These syntheses are characterized by their reactions conditions, such as temperature and catalysts, and the use of spectroscopic methods for structural determination (Gowda et al., 2009), (Jiang et al., 2012).

Molecular Structure Analysis

The molecular structure of Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate has been elucidated using various analytical techniques, such as X-ray crystallography, which reveals the orientation of the oxadiazole ring in relation to the methoxyphenyl group and the carboxylate ester. The dihedral angles and the planarity of the molecule play a crucial role in its reactivity and potential intermolecular interactions (Wang et al., 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitutions and electrophilic additions, owing to the presence of reactive sites such as the oxadiazole ring and the methoxyphenyl group. These reactions are essential for further functionalization of the molecule or for its incorporation into larger molecular frameworks (Rai et al., 2009), (Galenko et al., 2015).

Physical Properties Analysis

The physical properties of Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate, such as melting point, solubility in various solvents, and crystalline structure, are crucial for its application in material science and pharmaceuticals. These properties are influenced by the molecular structure and the intermolecular forces present in the solid state (Mikhailov et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form derivatives through chemical reactions, are fundamental for the compound's applications in synthetic organic chemistry. The oxadiazole ring is particularly noteworthy for its participation in heterocycle formation and its interactions with nucleophiles and electrophiles (Bouklah et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate has been utilized in the synthesis of various novel compounds. For example, it was involved in creating 2-(5-methyl-1,3,4- oxadiazole-2-yl)-6-diethylaminofluoran, a compound identified using IR, ~1H NMR, UV, and elemental analysis (Chen Shui-liang, 2006). This demonstrates its role in forming complex chemical structures with potential applications in various fields of chemistry.

Luminescence and Spectra Studies

The compound has been studied for its absorption and luminescence spectra, particularly in the context of its chelate complexes with Zinc(II) and Copper(II). These studies have shown that certain derivatives of this compound exhibit high luminescence quantum yield, indicating potential applications in photoluminescence and related areas (I. E. Mikhailov et al., 2016).

Pharmacological Evaluations

In pharmacology, derivatives of this compound have been synthesized and evaluated. For instance, N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, analogous to a specific compound containing the 1,2,4-oxadiazole structure, have been studied for their receptor binding profiles, showing significant potential as 5-HT(1B/1D) antagonists (Y. Liao et al., 2000).

Antidiabetic Activity

There has been research into the antidiabetic properties of derivatives of this compound. Specifically, compounds synthesized using it have been evaluated for in vitro antidiabetic activity, using assays like the α-amylase inhibition assay, indicating potential applications in the treatment or management of diabetes (J. Lalpara et al., 2021).

Eigenschaften

IUPAC Name |

methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-15-8-5-3-7(4-6-8)10-12-9(13-17-10)11(14)16-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBLFYAQSGOWMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2489670.png)

![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2489673.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2489675.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2489676.png)

![3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489677.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2489683.png)

![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)